molecular formula C8H6INO4 B5217819 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B5217819
M. Wt: 307.04 g/mol
InChI Key: XRUJUSWPWCWXNL-UHFFFAOYSA-N
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Description

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine: is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.046 g/mol . This compound is part of the benzodioxine family, characterized by a benzene ring fused with a dioxine ring. The presence of iodine and nitro groups in its structure makes it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the iodination and nitration of 2,3-dihydro-1,4-benzodioxine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 6-azido-7-nitro-2,3-dihydro-1,4-benzodioxine or 6-thiocyanato-7-nitro-2,3-dihydro-1,4-benzodioxine.

    Reduction Products: 6-iodo-7-amino-2,3-dihydro-1,4-benzodioxine.

    Oxidation Products: Quinone derivatives of the benzodioxine ring.

Scientific Research Applications

Chemistry: 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

  • 6-nitro-2,3-dihydro-1,4-benzodioxine
  • 6-iodo-2,3-dihydro-1,4-benzodioxine
  • 7-nitro-2,3-dihydro-1,4-benzodioxine

Comparison: 6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both iodine and nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUJUSWPWCWXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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